molecular formula C12H14N2O3 B14637603 Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- CAS No. 55949-67-2

Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-

Cat. No.: B14637603
CAS No.: 55949-67-2
M. Wt: 234.25 g/mol
InChI Key: YQRPJHPHEQAPQJ-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is an organic compound that features a morpholine ring substituted with a 4-nitrophenyl group via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with morpholine under basic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The ethenyl linkage can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Addition: Bromine in carbon tetrachloride.

Major Products Formed

    Reduction: 4-[1-(4-aminophenyl)ethenyl]morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

    Addition: Dibromo derivatives of the original compound.

Scientific Research Applications

Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The morpholine ring provides a scaffold that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is unique due to the presence of both the morpholine ring and the ethenyl linkage, which confer distinct chemical and physical properties

Properties

CAS No.

55949-67-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-[1-(4-nitrophenyl)ethenyl]morpholine

InChI

InChI=1S/C12H14N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5H,1,6-9H2

InChI Key

YQRPJHPHEQAPQJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

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